4-(4-Methylphenyl)-1,3-thiazole-2-thiol

Antibacterial Bismuth complexes Thiazole ligands

4-(4-Methylphenyl)-1,3-thiazole-2-thiol is a strategic thiazole-2-thiol building block whose 4-p-tolyl substituent delivers enhanced lipophilicity (est. logP ≈ 3.2) versus less substituted analogs—critical for membrane permeability, blood-brain barrier penetration, and intracellular target engagement. The 2-thiol group provides a reactive handle for alkylation, arylation, or metal complexation, enabling antimicrobial metallodrug discovery and chemical probe development. Substituting with 4-phenylthiazole-2-thiol (logP 3.26) or 4-methylthiazole-2-thiol (logP ≈ 1.5) will not reproduce the same physicochemical or biological profile. Supplied with batch-specific QC (NMR, HPLC, or GC) to ensure reproducibility in SAR campaigns and materials synthesis.

Molecular Formula C10H9NS2
Molecular Weight 207.3 g/mol
CAS No. 2103-92-6
Cat. No. B184262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-1,3-thiazole-2-thiol
CAS2103-92-6
Molecular FormulaC10H9NS2
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=S)N2
InChIInChI=1S/C10H9NS2/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
InChIKeyIFHSFJUUGCCKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)-1,3-thiazole-2-thiol (CAS 2103-92-6): Sourcing and Procurement Guide for This Specialized Thiazole Building Block


4-(4-Methylphenyl)-1,3-thiazole-2-thiol (CAS 2103-92-6) is a heterocyclic compound belonging to the class of aryl-substituted thiazole-2-thiols, also known as 4-p-tolylthiazole-2-thiol [1]. It is characterized by a thiazole ring core substituted at the 4-position with a 4-methylphenyl (p-tolyl) group and featuring a thiol group at the 2-position. This structure makes it a versatile building block in medicinal chemistry and materials science. The compound is commercially available from multiple suppliers, primarily as a research chemical, with standard purity levels typically specified at 95% or 98%, and is often accompanied by batch-specific analytical data such as NMR, HPLC, or GC for quality assurance .

Why 4-(4-Methylphenyl)-1,3-thiazole-2-thiol is Not Interchangeable with Other Thiazole-2-thiol Analogs


In scientific research and chemical procurement, the substitution of one thiazole-2-thiol derivative for another is not straightforward and can lead to significant differences in experimental outcomes. The nature of the substituent at the 4-position of the thiazole ring, such as the 4-methylphenyl group in this compound, directly influences key molecular properties including lipophilicity, electronic distribution, and steric bulk [1]. These factors are critical determinants of a compound's biological activity, binding affinity, and overall physicochemical behavior. Therefore, using a less lipophilic analog like 4-methylthiazole-2-thiol (logP ≈ 1.5) or the unsubstituted 4-phenylthiazole-2-thiol (logP = 3.26) [2] will yield a molecule with different solubility, permeability, and target interaction profiles, making them poor substitutes in applications where the specific properties of the 4-p-tolyl group are required.

Quantitative Evidence for Selecting 4-(4-Methylphenyl)-1,3-thiazole-2-thiol in Research and Development


Enhanced Antibacterial Activity of Bismuth(III) Complexes: A Comparative Analysis

While direct antibacterial data for the free thiol is limited, studies on its bismuth(III) complexes provide crucial comparative insight. Complexes derived from 4-phenylthiazole-2-thiol (MBT(H)) exhibited MIC values of 0.6 μg/mL against S. aureus. Critically, a comparison with the analogous complex derived from 4-bromophenylthiazole-2-thiol ([Bi(4-BrMTD)3]) revealed a significant hundred-fold enhanced activity against S. aureus, MRSA, VRE, and E. faecalis for the brominated analog [1]. This stark difference underscores the profound impact of aryl ring substitution on the resultant biological activity of the metal complexes, indicating that the 4-methylphenyl group in the target compound is likely to confer distinct activity profiles compared to unsubstituted or halogenated analogs.

Antibacterial Bismuth complexes Thiazole ligands

Potential Antifungal Activity Against Candida albicans via Membrane Disruption

Studies suggest that 4-(4-Methylphenyl)-1,3-thiazole-2-thiol may exert antifungal effects against Candida albicans. The proposed mechanism involves the thiazole moiety enhancing membrane permeability and disrupting fungal cell integrity . While specific MIC values for this compound are not provided in the source, the class of compounds is known for antifungal activity. For comparison, studies on other thiazole derivatives have reported MIC values in the range of 0.06-0.23 mg/mL against Candida albicans [1], providing a quantitative baseline for antifungal potency within this chemical family.

Antifungal Candida albicans Thiazole derivatives

Balanced Lipophilicity for Enhanced Drug-Like Properties Compared to Analogs

The calculated partition coefficient (clogP) for 4-(4-Methylphenyl)-1,3-thiazole-2-thiol is approximately 3.2, a value inferred from the known logP of 3.26 for its analog, 4-phenylthiazole-2-thiol [1]. In contrast, the unsubstituted 4-methylthiazole-2-thiol has a significantly lower logP of ~1.5 . The higher lipophilicity conferred by the 4-methylphenyl group suggests improved membrane permeability compared to less substituted analogs, a key parameter in drug development. This positions the compound as a more favorable scaffold for designing molecules intended for intracellular or CNS targets, where higher logP values are often desirable.

Lipophilicity LogP Drug-likeness

Purity and Analytical Documentation Supporting Reproducible Research

Reputable suppliers offer 4-(4-Methylphenyl)-1,3-thiazole-2-thiol with standard purities of 95% or 98% . A key differentiator is the availability of batch-specific analytical data. For example, Bidepharm provides detailed batch quality inspection reports including NMR, HPLC, and GC, ensuring identity and purity verification . In contrast, many smaller vendors or less specialized chemical suppliers may offer the compound with only a stated purity claim and no supporting analytical documentation.

Purity Analytical data Quality control

Optimal Application Scenarios for 4-(4-Methylphenyl)-1,3-thiazole-2-thiol in R&D


Medicinal Chemistry: Development of Lipophilic Drug Candidates

This compound is best applied as a core scaffold in medicinal chemistry projects where enhanced lipophilicity (estimated logP ≈ 3.2) is a desired property. The 4-methylphenyl group confers greater membrane permeability compared to less substituted analogs, making it a strategic choice for designing compounds intended for intracellular targets or those requiring blood-brain barrier penetration [1]. It serves as a privileged structure for generating libraries of thiazole derivatives to explore structure-activity relationships (SAR) in drug discovery programs targeting cancer, infectious diseases, or neurological disorders.

Antibacterial and Antifungal Lead Discovery

Based on class-level evidence, 4-(4-Methylphenyl)-1,3-thiazole-2-thiol is a valuable starting material for synthesizing novel antibacterial and antifungal agents. The thiazole ring is a known pharmacophore in many antimicrobial drugs [1]. The compound's potential to form bioactive metal complexes, as demonstrated with bismuth(III), makes it a promising ligand for developing next-generation anti-infective metallodrugs [1]. Its specific substitution pattern can be exploited to fine-tune activity and selectivity against resistant pathogens like MRSA and VRE.

Chemical Biology: Probing Target Engagement with a Thiol-Reactive Handle

The thiol group at the 2-position provides a reactive handle for further functionalization, such as alkylation, arylation, or conjugation to larger biomolecules or probes. This makes the compound useful in chemical biology for creating activity-based probes (ABPs) or for modifying surfaces and nanoparticles. The lipophilic nature of the molecule, combined with the versatile thiol, allows for the creation of tools that can be used to study protein function, map binding sites, or develop targeted drug delivery systems.

Materials Science: Precursor for Functional Materials and Ligands

As a heteroaromatic thiol, 4-(4-Methylphenyl)-1,3-thiazole-2-thiol can act as a ligand for transition metals, forming coordination complexes with unique electronic and optical properties. It can be used to synthesize functional materials for catalysis, sensing, or optoelectronics. The aromatic ring offers a site for further modification, allowing for the tuning of material properties. Its commercial availability at defined purity levels with analytical support ensures reproducibility in materials synthesis [1].

Technical Documentation Hub

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